molecular formula C6Cl3N3O6 B1615322 1,3,5-Trichloro-2,4,6-trinitrobenzene CAS No. 2631-68-7

1,3,5-Trichloro-2,4,6-trinitrobenzene

Cat. No. B1615322
CAS RN: 2631-68-7
M. Wt: 316.4 g/mol
InChI Key: LZMONXBJUOXABQ-UHFFFAOYSA-N
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Patent
US04997987

Procedure details

Triaminotrinitrobenzene is an explosive having unusual insensitivity, stability at high temperature, and respectable performance. It is insoluble in organic solvents and has a melting point above 400° C. TATB was prepared in 1887 from tribromotrinitrobenzene. It has also been prepared on a laboratory scale from 2,4,6-trinitrotoluene through selective reduction of the 4-nitro group, nitration to pentanitroaniline, and then ammonolysis. Currently, the manufacture of TATB (1) on a large scale begins with 1,3,5-trichlorobenzene (TCB, 2) which is nitrated to give 1,3,5-trichloro-2,4,6-trinitrobenzene (TCTNB, 3) as shown in FIGS. 1a and 1b hereof. The nitration step requires severe conditions of high temperature, long reaction time, and oleum, and results in significant quantities of by-products.
Name
tribromotrinitrobenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
NC1C([N+:8]([O-:10])=[O:9])=C([N+]([O-])=O)C([N+]([O-])=O)=C(N)C=1N.BrC1C([N+:26]([O-:28])=[O:27])=C([N+]([O-])=O)C([N+]([O-])=O)=C(Br)C=1Br.[N+:37](C1C=C([N+]([O-])=O)C=C([N+]([O-])=O)C=1C)([O-:39])=[O:38].[N+:53]([C:56]1[C:61]([NH2:62])=[C:60]([N+:63]([O-:65])=[O:64])[C:59]([N+:66]([O-])=O)=[C:58]([N+:69]([O-:71])=[O:70])[C:57]=1[N+:72]([O-])=O)([O-:55])=[O:54].C1(N)C([N+]([O-])=O)=C(N)C([N+]([O-])=O)=C(N)C=1[N+]([O-])=O.[Cl:93][C:94]1[CH:99]=[C:98]([Cl:100])[CH:97]=[C:96]([Cl:101])[CH:95]=1>>[C:61]1([NH2:62])[C:60]([N+:63]([O-:65])=[O:64])=[C:59]([NH2:66])[C:58]([N+:69]([O-:71])=[O:70])=[C:57]([NH2:72])[C:56]=1[N+:53]([O-:55])=[O:54].[Cl:93][C:94]1[C:99]([N+:8]([O-:10])=[O:9])=[C:98]([Cl:100])[C:97]([N+:26]([O-:28])=[O:27])=[C:96]([Cl:101])[C:95]=1[N+:37]([O-:39])=[O:38]

Inputs

Step One
Name
tribromotrinitrobenzene
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C(=C(C(=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])Br)Br
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C(=C(C(=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])N)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(=C(C(=C1N)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=C(C(=C(C(=C1[N+](=O)[O-])N)[N+](=O)[O-])N)[N+](=O)[O-])N
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC(=CC(=C1)Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=C(C(=C(C(=C1[N+](=O)[O-])N)[N+](=O)[O-])N)[N+](=O)[O-])N
Name
Type
product
Smiles
ClC1=C(C(=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])Cl)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04997987

Procedure details

Triaminotrinitrobenzene is an explosive having unusual insensitivity, stability at high temperature, and respectable performance. It is insoluble in organic solvents and has a melting point above 400° C. TATB was prepared in 1887 from tribromotrinitrobenzene. It has also been prepared on a laboratory scale from 2,4,6-trinitrotoluene through selective reduction of the 4-nitro group, nitration to pentanitroaniline, and then ammonolysis. Currently, the manufacture of TATB (1) on a large scale begins with 1,3,5-trichlorobenzene (TCB, 2) which is nitrated to give 1,3,5-trichloro-2,4,6-trinitrobenzene (TCTNB, 3) as shown in FIGS. 1a and 1b hereof. The nitration step requires severe conditions of high temperature, long reaction time, and oleum, and results in significant quantities of by-products.
Name
tribromotrinitrobenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
NC1C([N+:8]([O-:10])=[O:9])=C([N+]([O-])=O)C([N+]([O-])=O)=C(N)C=1N.BrC1C([N+:26]([O-:28])=[O:27])=C([N+]([O-])=O)C([N+]([O-])=O)=C(Br)C=1Br.[N+:37](C1C=C([N+]([O-])=O)C=C([N+]([O-])=O)C=1C)([O-:39])=[O:38].[N+:53]([C:56]1[C:61]([NH2:62])=[C:60]([N+:63]([O-:65])=[O:64])[C:59]([N+:66]([O-])=O)=[C:58]([N+:69]([O-:71])=[O:70])[C:57]=1[N+:72]([O-])=O)([O-:55])=[O:54].C1(N)C([N+]([O-])=O)=C(N)C([N+]([O-])=O)=C(N)C=1[N+]([O-])=O.[Cl:93][C:94]1[CH:99]=[C:98]([Cl:100])[CH:97]=[C:96]([Cl:101])[CH:95]=1>>[C:61]1([NH2:62])[C:60]([N+:63]([O-:65])=[O:64])=[C:59]([NH2:66])[C:58]([N+:69]([O-:71])=[O:70])=[C:57]([NH2:72])[C:56]=1[N+:53]([O-:55])=[O:54].[Cl:93][C:94]1[C:99]([N+:8]([O-:10])=[O:9])=[C:98]([Cl:100])[C:97]([N+:26]([O-:28])=[O:27])=[C:96]([Cl:101])[C:95]=1[N+:37]([O-:39])=[O:38]

Inputs

Step One
Name
tribromotrinitrobenzene
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C(=C(C(=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])Br)Br
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C(=C(C(=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])N)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(=C(C(=C1N)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=C(C(=C(C(=C1[N+](=O)[O-])N)[N+](=O)[O-])N)[N+](=O)[O-])N
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC(=CC(=C1)Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=C(C(=C(C(=C1[N+](=O)[O-])N)[N+](=O)[O-])N)[N+](=O)[O-])N
Name
Type
product
Smiles
ClC1=C(C(=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])Cl)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.